![molecular formula C15H11FO3 B183621 2-Oxo-2-phenylethyl 3-fluorobenzoate CAS No. 55153-23-6](/img/structure/B183621.png)
2-Oxo-2-phenylethyl 3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 3-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenylethyl 3-fluorobenzoate is not fully understood. However, it has been suggested that this compound may interact with various biological targets such as enzymes and receptors, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-phenylethyl 3-fluorobenzoate exhibits a range of biochemical and physiological effects. This compound has been found to possess antifungal, antibacterial, and antitumor activities. Additionally, 2-Oxo-2-phenylethyl 3-fluorobenzoate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Oxo-2-phenylethyl 3-fluorobenzoate in lab experiments has several advantages. This compound is relatively easy to synthesize, and its reactivity allows for the synthesis of a range of biologically active molecules. However, the limitations of using 2-Oxo-2-phenylethyl 3-fluorobenzoate in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-Oxo-2-phenylethyl 3-fluorobenzoate. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-Oxo-2-phenylethyl 3-fluorobenzoate and its potential applications in various research fields. Finally, research is needed to explore the potential toxicity and environmental impact of this compound.
Synthesemethoden
The synthesis of 2-Oxo-2-phenylethyl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 3-fluorobenzoate has been widely used as a reagent in organic synthesis due to its ability to undergo a range of chemical reactions. This compound has been utilized in the synthesis of various biologically active molecules such as benzodiazepines and antifungal agents. Additionally, 2-Oxo-2-phenylethyl 3-fluorobenzoate has been found to exhibit potential applications in the field of medicinal chemistry as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
55153-23-6 |
---|---|
Produktname |
2-Oxo-2-phenylethyl 3-fluorobenzoate |
Molekularformel |
C15H11FO3 |
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
phenacyl 3-fluorobenzoate |
InChI |
InChI=1S/C15H11FO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI-Schlüssel |
GPFVTIDFJVYNRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.